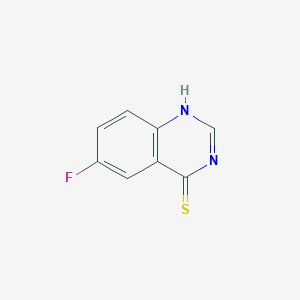
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is a compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI typically involves the functionalization of thiophene with oligoethylene glycol side chains. One common method is the reaction of thiophene with methoxyethoxyethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in chloroform or sulfuric acid in acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or sulfonated thiophene derivatives.
科学研究应用
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. In materials science, its unique structure allows for efficient charge transport and conductivity, making it suitable for use in electronic devices .
相似化合物的比较
Similar Compounds
Poly(3-(methoxyethoxyethoxy)thiophene): Similar in structure but with different side chain lengths.
Poly(3-(methoxyethoxybutyl)thiophene): Exhibits different electronic and ionic conductivity properties.
Uniqueness
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is unique due to its specific side chain configuration, which provides a balance between ionic and electronic conductivity. This makes it particularly suitable for applications in mixed ionic/electronic conductors (MIECs) and other advanced materials .
属性
分子式 |
C10H16O3S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene |
InChI |
InChI=1S/C10H16O3S/c1-11-3-4-12-5-6-13-8-10-2-7-14-9-10/h2,7,9H,3-6,8H2,1H3 |
InChI 键 |
PIIDGUVJMBQEDB-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCC1=CSC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluoroaniline](/img/structure/B8509727.png)

![4-(2-Furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B8509736.png)






![N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8509780.png)
![N,N-Bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B8509794.png)



